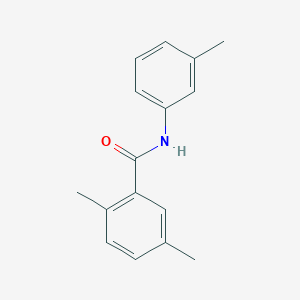![molecular formula C16H14N4OS B5798000 N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTA is a thiazolylphenylacetamide derivative that has been synthesized using various methods, including the reaction of 4-bromoacetophenone with 2-aminopyridine and 2-mercaptothiazole.
Mechanism of Action
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation. Additionally, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in cells.
Biochemical and Physiological Effects
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has also been shown to increase histone acetylation, which can lead to changes in gene expression. Additionally, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide also has some limitations. It has low bioavailability, which means that it may not be effective when administered orally. Additionally, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide may have off-target effects, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide. One area of research is the development of N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide analogs with improved pharmacological properties. Another area of research is the investigation of N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's potential as a diagnostic tool for various diseases. Additionally, further research is needed to understand the mechanisms underlying N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's biological effects and to identify new targets for N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide-based therapies.
In conclusion, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been synthesized using various methods and has been shown to have anticancer, anti-inflammatory, and antiviral properties. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has several advantages for lab experiments, but it also has some limitations. Future research on N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide will focus on developing N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide analogs with improved pharmacological properties, investigating N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's potential as a diagnostic tool, and further understanding the mechanisms underlying N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's biological effects.
Synthesis Methods
The synthesis of N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide involves the reaction of 4-bromoacetophenone with 2-aminopyridine and 2-mercaptothiazole. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide as a white solid, which is then purified using column chromatography.
Scientific Research Applications
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
N-[4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11(21)18-13-7-5-12(6-8-13)14-10-22-16(19-14)20-15-4-2-3-9-17-15/h2-10H,1H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMYYAFFHACMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Acetamide, N-[4-[2-(2-pyridinylamino)-4-thiazolyl]phenyl]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5797922.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)


![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)

![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)

